molecular formula C8H14O3 B103110 9-Oxabicyclo[3.3.1]nonane-2,6-diol CAS No. 15458-61-4

9-Oxabicyclo[3.3.1]nonane-2,6-diol

Cat. No. B103110
CAS RN: 15458-61-4
M. Wt: 158.19 g/mol
InChI Key: SIZKKURETCQUKI-UHFFFAOYSA-N
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Description

9-Oxabicyclo[3.3.1]nonane-2,6-diol, also known as 2,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)-3-C-methyl-α-L-ribo-hexopyranose, is a rare sugar with potential applications in various fields of science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a role in inflammation, while MMPs are enzymes that play a role in cancer progression. By inhibiting these enzymes, 9-Oxabicyclo[3.3.1]nonane-2,6-diol has potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Biochemical And Physiological Effects

Studies have shown that 9-Oxabicyclo[3.3.1]nonane-2,6-diol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer progression.

Advantages And Limitations For Lab Experiments

One of the advantages of 9-Oxabicyclo[3.3.1]nonane-2,6-diol is its potential as a building block for the synthesis of various glycosylated compounds. This compound can be easily synthesized and modified to obtain different glycosylated compounds with potential applications in drug discovery and materials science. However, one of the limitations of this compound is its rarity, which makes it difficult to obtain in large quantities for research purposes.

Future Directions

There are several future directions for the study of 9-Oxabicyclo[3.3.1]nonane-2,6-diol. One of the future directions is the synthesis of novel glycosylated compounds using this compound as a building block. These compounds can be evaluated for their potential applications in drug discovery and materials science. Another future direction is the study of the mechanism of action of this compound in more detail to identify new targets for therapeutic intervention. Additionally, the anti-inflammatory and anti-cancer properties of this compound can be further evaluated in preclinical and clinical studies.

Synthesis Methods

The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves a series of chemical reactions starting from D-ribose. One of the commonly used methods involves the use of a chiral auxiliary, which helps in the stereocontrolled synthesis of the compound. The chiral auxiliary is then removed to obtain the final product. Other methods involve the use of enzymes or microbial cells for the synthesis of this compound.

Scientific Research Applications

9-Oxabicyclo[3.3.1]nonane-2,6-diol has potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. Additionally, this compound has been used as a building block for the synthesis of various glycosylated compounds, which have potential applications in drug discovery and materials science.

properties

CAS RN

15458-61-4

Product Name

9-Oxabicyclo[3.3.1]nonane-2,6-diol

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

9-oxabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2

InChI Key

SIZKKURETCQUKI-UHFFFAOYSA-N

SMILES

C1CC2C(CCC(C1O)O2)O

Canonical SMILES

C1CC2C(CCC(C1O)O2)O

Other CAS RN

15458-61-4

Origin of Product

United States

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